molecular formula C25H22N2O5 B5095280 Diethyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedioate

Diethyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedioate

Cat. No.: B5095280
M. Wt: 430.5 g/mol
InChI Key: ROCJULXEUQFUMH-UHFFFAOYSA-N
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Description

Diethyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedioate is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedioate typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with pyrazole derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedioate involves its interaction with specific molecular targets. The benzofuran and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(1-benzofuran-2-yl)methylidene]propanedioate
  • 1,3-diethyl 2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedioate

Uniqueness

Diethyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedioate is unique due to its specific combination of benzofuran and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

diethyl 2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-3-30-24(28)20(25(29)31-4-2)14-18-16-27(19-11-6-5-7-12-19)26-23(18)22-15-17-10-8-9-13-21(17)32-22/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCJULXEUQFUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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